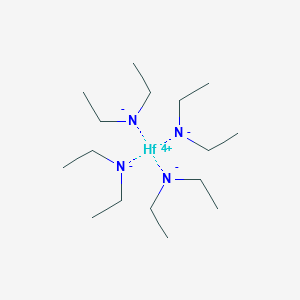

四(二乙基氨基)铪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrakis(diethylamido)hafnium(IV) is an organometallic compound with the chemical formula ([ (CH_3CH_2)_2N ]_4Hf). It consists of a central hafnium atom surrounded by four diethylamido ligands. This compound is primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to produce high-quality hafnium oxide thin films, which are essential in semiconductor manufacturing .

科学研究应用

Tetrakis(diethylamido)hafnium(IV) has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of hafnium-containing compounds and materials.

Biology: Investigated for potential use in biomedical applications due to its ability to form biocompatible hafnium oxide coatings.

Medicine: Explored for use in medical devices and implants due to its high stability and biocompatibility.

Industry: Widely used in the semiconductor industry for the deposition of high-k dielectric materials in advanced electronic devices

作用机制

Target of Action

Hafnium, Tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV) or Tetrakis(diethylamino)hafnium, is primarily used in the semiconductor industry. Its primary targets are silicon wafers where it is used to deposit hafnium oxide films .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the Hafnium, Tetrakis(diethylamino)- precursor is used with a moisture co-reactant to deposit hafnium oxide films onto H-terminated Si substrate . This interaction results in the formation of a thin layer of hafnium oxide on the silicon wafer .

Biochemical Pathways

The biochemical pathways involved in the action of Hafnium, Tetrakis(diethylamino)- are primarily physical and chemical rather than biological. The process of Atomic Layer Deposition involves a series of surface reactions that occur sequentially. These reactions result in the formation of a thin, uniform layer of hafnium oxide on the silicon wafer .

Pharmacokinetics

Its physical properties, such as its boiling point of 130 °c/001 mmHg and density of 1249 g/mL at 25 °C, influence its behavior during the ALD process .

Result of Action

The result of the action of Hafnium, Tetrakis(diethylamino)- is the formation of a thin, uniform layer of hafnium oxide on the silicon wafer. This layer is crucial in the manufacture of semiconductors, as it serves as a high-k dielectric layer in metal-oxide-semiconductor field-effect transistors (MOSFETs) .

Action Environment

The action of Hafnium, Tetrakis(diethylamino)- is influenced by several environmental factors. The temperature of the ALD process, for example, can significantly affect the quality of the hafnium oxide layer formed . Additionally, the compound is classified as a flammable liquid and a water-reactive substance, indicating that it must be handled and stored carefully to ensure safety and stability .

准备方法

Synthetic Routes and Reaction Conditions

Tetrakis(diethylamido)hafnium(IV) can be synthesized by reacting hafnium tetrachloride with lithium diethylamide in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of Tetrakis(diethylamido)hafnium(IV) involves similar synthetic routes but on a larger scale. The process requires rigorous control of moisture and oxygen levels to ensure the purity of the final product. The compound is usually purified by distillation under reduced pressure to remove any impurities .

化学反应分析

Types of Reactions

Tetrakis(diethylamido)hafnium(IV) undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form hafnium oxide and diethylamine.

Thermal Decomposition: Decomposes at elevated temperatures to produce hafnium nitride or hafnium oxide, depending on the atmosphere.

Ligand Exchange: Can undergo substitution reactions with other ligands such as alkoxides or halides.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Thermal Decomposition: High temperatures (typically above 200°C) in an inert or reactive atmosphere.

Ligand Exchange: Various ligands such as alcohols, halides, or other amines.

Major Products Formed

Hafnium Oxide (HfO_2): Formed during hydrolysis or thermal decomposition.

Hafnium Nitride (HfN): Formed during thermal decomposition in a nitrogen atmosphere.

Diethylamine: Byproduct of hydrolysis.

相似化合物的比较

Similar Compounds

Tetrakis(dimethylamido)hafnium(IV): Similar structure but with dimethylamido ligands instead of diethylamido.

Tetrakis(ethylmethylamido)hafnium(IV): Contains a mix of ethyl and methyl groups on the amido ligands.

Tetrakis(dimethylamido)zirconium(IV): Zirconium analog of Tetrakis(diethylamido)hafnium(IV), used for similar purposes in semiconductor manufacturing.

Uniqueness

Tetrakis(diethylamido)hafnium(IV) is unique due to its specific ligand structure, which provides a balance between thermal stability and reactivity. This makes it particularly suitable for high-temperature deposition processes, resulting in high-quality thin films with excellent dielectric properties .

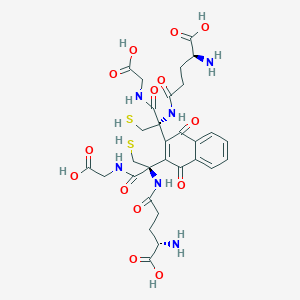

属性

CAS 编号 |

19824-55-6 |

|---|---|

分子式 |

C16H40HfN4 |

分子量 |

467.0 g/mol |

IUPAC 名称 |

diethylazanide;hafnium(4+) |

InChI |

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChI 键 |

VBCSQFQVDXIOJL-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |

规范 SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

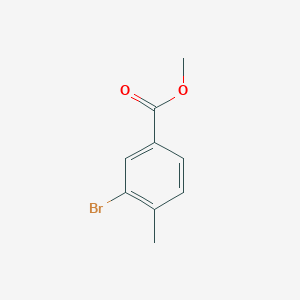

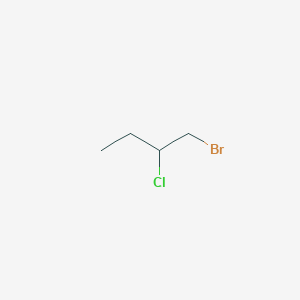

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)